Nabitan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナビタムは、ナブタムまたはベンゾピラノペリジンとしても知られており、ドロナビノールとジメチルヘプチルピランの合成カンナビノイドアナログです。これは、カンナビノイド受容体CB1およびCB2に結合して活性化することにより、最も可能性の高い制吐作用と鎮痛作用を示します。 ナビタムは、ほとんどのカンナビノイド誘導体とは異なり、水溶性であるという利点があり、鎮痛剤または鎮静剤としての潜在的な使用について研究されました .

準備方法

合成経路と反応条件

ナビタムは、コア構造の形成を伴う複数ステッププロセスで合成され、続いて目的の置換基を導入するための官能基化が行われます。主なステップには次のものがあります。

ベンゾピランコアの形成: これは、適切な前駆体の酸性または塩基性条件下での環化を伴います。

ピペリジン部分の導入: これは、求核置換反応によって達成されます。

最終的な官能基化:

工業生産方法

ナビタムの工業生産には、上記で述べた合成経路のスケールアップが含まれます。このプロセスは、収率と純度を最適化するために最適化されており、多くの場合、高圧反応器と連続フローシステムを使用して、一貫した生産を保証します。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

ナビタムは、次のようなさまざまな化学反応を受けます。

酸化: ナビタムは、酸化されてヒドロキシル化誘導体を形成することができます。

還元: 還元反応は、ナビタムを対応する還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物には、ヒドロキシル化誘導体、ナビタムの還元型、および薬理学的特性が改変された置換アナログが含まれます .

科学的研究アプリケーション

ナビタムは、その潜在的な治療用途について広く研究されてきました。

化学: ナビタムは、カンナビノイドの構造活性相関を研究するためのモデル化合物として使用されます。

生物学: カンナビノイド受容体を含む生物学的経路を調査するために使用されます。

医学: ナビタムは、鎮痛剤、制吐剤、眼圧低下剤として、緑内障の治療候補となっています。

科学的研究の応用

Nabitan has been extensively studied for its potential therapeutic applications:

Chemistry: this compound is used as a model compound to study the structure-activity relationships of cannabinoids.

Biology: It is used to investigate the biological pathways involving cannabinoid receptors.

Medicine: this compound has shown potential as an analgesic, antiemetic, and in reducing intraocular pressure, making it a candidate for treating glaucoma.

作用機序

ナビタムは、主にカンナビノイド受容体CB1およびCB2に結合して活性化することにより、その効果を発揮します。この活性化は、アデニル酸シクラーゼの阻害、イオンチャネルのモジュレーション、ミトゲン活性化プロテインキナーゼの活性化を含む一連の細胞内イベントにつながります。 これらの経路は、ナビタムで観察される鎮痛作用と制吐作用をもたらします .

類似の化合物との比較

類似の化合物

ドロナビノール: テトラヒドロカンナビノールの合成型で、制吐剤と食欲増進剤として使用されます。

ジメチルヘプチルピラン: 薬理学的特性が類似した別の合成カンナビノイド。

ナビルロン: 制吐作用と鎮痛作用を持つ合成カンナビノイド.

ナビタムのユニークさ

ナビタムは、カンナビノイド誘導体では珍しい水溶性であるため、ユニークです。 この特性により、ナビタムを水性薬物送達システムに簡単に配合することができ、その潜在的な治療用途が向上します .

類似化合物との比較

Similar Compounds

Dronabinol: A synthetic form of tetrahydrocannabinol, used as an antiemetic and appetite stimulant.

Dimethylheptylpyran: Another synthetic cannabinoid with similar pharmacological properties.

Nabilone: A synthetic cannabinoid used for its antiemetic and analgesic effects.

Uniqueness of Nabitan

This compound is unique due to its water solubility, which is uncommon among cannabinoid derivatives. This property makes it easier to formulate this compound into water-based drug delivery systems, enhancing its potential therapeutic applications .

生物活性

Nabitan, a synthetic cannabinoid, has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.

Overview of this compound

This compound is a nitrogen-containing analog developed as part of a broader effort to create cannabinoid-based medications with enhanced efficacy and reduced side effects compared to traditional cannabinoids like Δ9-THC. Its structure allows it to interact with cannabinoid receptors (CB1 and CB2) and potentially other non-cannabinoid receptors, contributing to its pharmacological effects.

This compound primarily acts on the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and immune response. The compound exhibits agonistic properties at both CB1 and CB2 receptors:

- CB1 Receptors : Primarily located in the central nervous system (CNS), activation of CB1 receptors by this compound can lead to analgesic effects and modulation of neurotransmitter release.

- CB2 Receptors : Found mainly in the immune system, CB2 receptor activation is associated with anti-inflammatory effects and modulation of immune responses.

Pain Management

This compound has shown promise in preclinical studies for its analgesic properties. Research indicates that it can effectively reduce pain responses in animal models. For instance, studies have demonstrated that this compound decreases nociceptive behavior in models of inflammatory pain, suggesting its utility in conditions like arthritis or neuropathic pain.

Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate various neurochemical pathways. It has been observed to:

- Reduce oxidative stress : By mitigating reactive oxygen species (ROS) production, this compound may protect neuronal cells from damage.

- Inhibit excitotoxicity : By modulating glutamate release through CB1 receptor activation, it helps prevent excessive calcium influx into neurons, which can lead to cell death.

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Case Study 1 : A patient with chronic pain due to multiple sclerosis was administered this compound as part of a compassionate use program. The patient reported significant reductions in pain levels and improved quality of life after several weeks of treatment.

- Case Study 2 : In a clinical trial involving patients with neuropathic pain, those treated with this compound exhibited greater pain relief compared to a placebo group. This supports its potential as an effective alternative to traditional analgesics.

Research Findings

Recent studies have provided insight into the pharmacodynamics and pharmacokinetics of this compound:

特性

CAS番号 |

66556-74-9 |

|---|---|

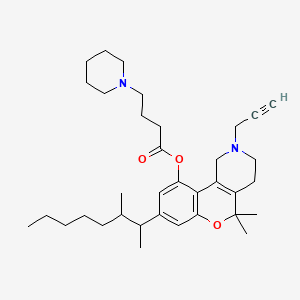

分子式 |

C35H52N2O3 |

分子量 |

548.8 g/mol |

IUPAC名 |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate |

InChI |

InChI=1S/C35H52N2O3/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3 |

InChIキー |

MCVPMHDADNVRKF-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4 |

正規SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4 |

関連するCAS |

49637-08-3 (mono-hydrochloride) |

同義語 |

Abbott 40656 benzopyranoperidine benzopyranoperidine dihydrochloride benzopyranoperidine monohydrochloride BW146Y |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。